molecular formula C7H7N3O4 B14603812 Benzenamine, N-methyl-3,4-dinitro- CAS No. 61149-80-2

Benzenamine, N-methyl-3,4-dinitro-

Cat. No.: B14603812
CAS No.: 61149-80-2
M. Wt: 197.15 g/mol
InChI Key: AGPCOQFXNNDLPN-UHFFFAOYSA-N
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Description

Benzenamine, N-methyl-3,4-dinitro- is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring and a methyl group attached to the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-methyl-3,4-dinitro- typically involves the nitration of N-methylaniline. The process begins with the methylation of aniline to form N-methylaniline. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 4 positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-methyl-3,4-dinitro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically carried out in a continuous flow system to ensure consistent product quality and minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-methyl-3,4-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, N-methyl-3,4-dinitro- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-3,4-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-methyl-2,4-dinitro-
  • Benzenamine, N,N-dimethyl-4-nitro-
  • Benzenamine, 4-methyl-3-nitro-

Uniqueness

Compared to similar compounds, it exhibits distinct properties that make it suitable for specific industrial and research purposes .

Properties

CAS No.

61149-80-2

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

N-methyl-3,4-dinitroaniline

InChI

InChI=1S/C7H7N3O4/c1-8-5-2-3-6(9(11)12)7(4-5)10(13)14/h2-4,8H,1H3

InChI Key

AGPCOQFXNNDLPN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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